molecular formula C28H30N4O6S B11053721 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11053721
M. Wt: 550.6 g/mol
InChI Key: BJWKQKWKROIQJD-VFLNYLIXSA-N
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Description

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzodioxole and thienopyridine moieties, followed by their coupling through a hydrazone linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: The compound might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

What sets N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N4O6S

Molecular Weight

550.6 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H30N4O6S/c1-6-9-18-19(23(36-5)25-24(22(18)35-4)37-15-38-25)13-29-31-27(33)26-21(32-10-7-8-11-32)20-17(14-34-3)12-16(2)30-28(20)39-26/h7-8,10-13H,6,9,14-15H2,1-5H3,(H,31,33)/b29-13+

InChI Key

BJWKQKWKROIQJD-VFLNYLIXSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=C(C4=C(C=C(N=C4S3)C)COC)N5C=CC=C5

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=C(C4=C(C=C(N=C4S3)C)COC)N5C=CC=C5

Origin of Product

United States

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